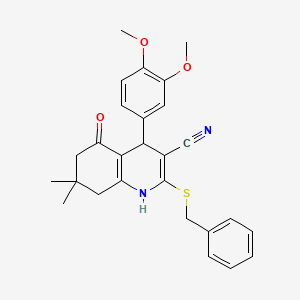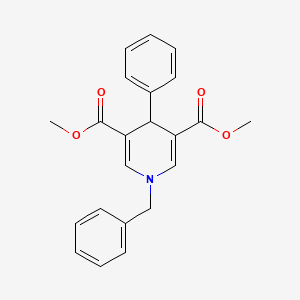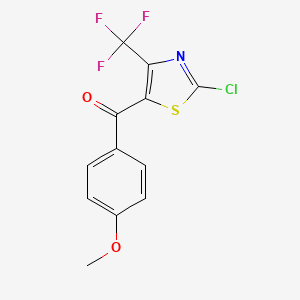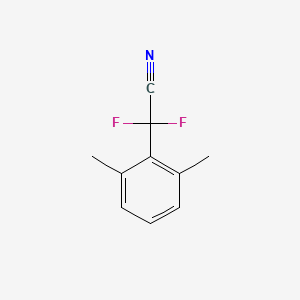![molecular formula C35H32N2O3 B12454900 11-[2-(benzyloxy)phenyl]-3-phenyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12454900.png)
11-[2-(benzyloxy)phenyl]-3-phenyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-[2-(BENZYLOXY)PHENYL]-14-PHENYL-9-PROPANOYL-2,9-DIAZATRICYCLO[9400(3),?]PENTADECA-1(11),3(8),4,6-TETRAEN-12-ONE is a complex organic compound with a unique structure that includes multiple aromatic rings and a diazatricyclic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[2-(BENZYLOXY)PHENYL]-14-PHENYL-9-PROPANOYL-2,9-DIAZATRICYCLO[940The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
10-[2-(BENZYLOXY)PHENYL]-14-PHENYL-9-PROPANOYL-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3(8),4,6-TETRAEN-12-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions with reagents like halogens or nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and electrophiles (e.g., halogens). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
10-[2-(BENZYLOXY)PHENYL]-14-PHENYL-9-PROPANOYL-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3(8),4,6-TETRAEN-12-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 10-[2-(BENZYLOXY)PHENYL]-14-PHENYL-9-PROPANOYL-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3(8),4,6-TETRAEN-12-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
10-(4-methoxyphenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0 pentadeca-1(11),3,5,7-tetraen-12-one: This compound has a similar diazatricyclic core but differs in the substituents on the aromatic rings.
(10R)-10-[2-(benzyloxy)phenyl]-14,14-dimethyl-9-propanoyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one: This compound is structurally similar but has different stereochemistry.
Uniqueness
10-[2-(BENZYLOXY)PHENYL]-14-PHENYL-9-PROPANOYL-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3(8),4,6-TETRAEN-12-ONE is unique due to its specific combination of aromatic rings and the diazatricyclic core, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C35H32N2O3 |
|---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
9-phenyl-6-(2-phenylmethoxyphenyl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C35H32N2O3/c1-2-33(39)37-30-19-11-10-18-28(30)36-29-21-26(25-15-7-4-8-16-25)22-31(38)34(29)35(37)27-17-9-12-20-32(27)40-23-24-13-5-3-6-14-24/h3-20,26,35-36H,2,21-23H2,1H3 |
InChI Key |
KFWHLJAZLWQBRL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C41)C5=CC=CC=C5OCC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4,6-diphenyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]acetamide](/img/structure/B12454822.png)
![{[5-(4-Nitrophenyl)furan-2-yl]methylidene}propanedioic acid](/img/structure/B12454831.png)


![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B12454835.png)

![(4Z)-4-{[(3,3-diphenylpropyl)amino]methylidene}-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12454847.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(2-bromo-4-methylphenoxy)acetamide](/img/structure/B12454850.png)
![N-[2-(ethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide hydrochloride](/img/structure/B12454865.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(4-ethylphenyl)benzenesulfonamide](/img/structure/B12454868.png)
![3-chloro-N'-[(4-chlorophenoxy)acetyl]-6-methoxy-1-benzothiophene-2-carbohydrazide](/img/structure/B12454871.png)
![5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide](/img/structure/B12454875.png)
![2,5-dichloro-N-[(1R)-1-phenylethyl]benzenesulfonamide](/img/structure/B12454877.png)
